





Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B6189872

Application Note & Protocols

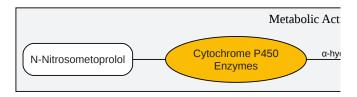
Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosometoprolol is a nitrosamine impurity that can be found in metoprolol drug products. N-nitroso compounds are a class of chemicals that are clastogenic potential of **N-Nitrosometoprolol**, in accordance with regulatory guidelines such as those from the Organisation for Economic Co-operat

Mechanism of Genotoxicity of N-Nitroso Compounds

N-nitroso compounds, such as **N-Nitrosometoprolol**, are typically pro-mutagens, meaning they require metabolic activation to exert their genotoxic ϵ diazonium ion. This diazonium ion can then alkylate DNA bases, forming DNA adducts. A key pro-mutagenic lesion is the formation of O6-alkylguanin



Caption: Metabolic activation of N-Nitrosometoprolol and its subsequent mechanism of genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium medium. For N-nitrosamines, enhanced testing conditions are recommended to improve the sensitivity of the assay.

Experimental Protocol

This protocol is based on the OECD Test Guideline 471 and incorporates recommendations for testing N-nitrosamines.

- Tester Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).
- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system. The recommended system is a post-mitc
- Assay Method: The pre-incubation method should be used.
 - Add the tester strain, N-Nitrosometoprolol (dissolved in a suitable solvent like water or methanol), and the S9 mix (or buffer for the non-activative



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- Incubate the mixture at 37°C for a recommended pre-incubation time of 30 minutes.
- o After incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.
- Incubate the plates at 37°C for 48-72 hours.
- Dose Levels: A preliminary toxicity assay should be performed to determine the appropriate concentration range. At least five different analyzable c
- · Controls:
 - o Negative Control: Vehicle (solvent) alone.
 - o Positive Controls:
 - Without S9 activation: A known direct-acting mutagen appropriate for each strain (e.g., sodium azide for TA1535 and TA100, 4-nitroquinoline-1
 - With S9 activation: A known pro-mutagen (e.g., 2-aminoanthracene for all strains or N-nitrosodimethylamine (NDMA) for TA100 and TA1535).
- Data Analysis: Count the number of revertant colonies per plate. A positive result is characterized by a concentration-related increase in the numbe

Data Presentation

Parameter	Recommended (
Test System	S. typhimurium (TA
Metabolic Activation	With and without h
Assay Type	Pre-incubation met
Pre-incubation Time	30 minutes
Solvent	Water or Methanol
Positive Controls	Strain-specific dire
Expected Outcome	Positive in strains (

```
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"Pre_incubation" [label="Pre-incubation (37°C, 30 min):\nBacteria + Test Compound +/- S9 Mix", fillcolor="#FBI
"Plating" [label="Add Top Agar and\nPour onto Minimal Agar Plates", fillcolor="#FFFFFF"];
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"Plating" -> "Incubation";
```



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```
"Incubation" -> "Scoring";
"Scoring" -> "Analysis";
"Analysis" -> "End";
}
```

Caption: Experimental workflow for the Ames test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects chromosomal damage. It identifies micronuclei, which are small, extra-nuclear bodie

Experimental Protocol

This protocol is based on the OECD Test Guideline 487.

- Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL), CHO, or TK6 cells. TK6 cells have been shown
- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., 30% hamster liver S9).
- · Treatment:
 - Short treatment with S9: Expose cells to N-Nitrosometoprolol for 3-4 hours in the presence of S9 mix.
 - Short and long treatment without S9: Expose cells for 3-4 hours or for a longer period (e.g., 21-24 hours, equivalent to 1.5-2 normal cell cycles) i
- · Cytokinesis Block: After treatment, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
- · Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific
- Dose Levels: Use at least three analyzable concentrations of N-Nitrosometoprolol, with the highest concentration inducing significant cytotoxicity
- · Controls:
 - · Negative Control: Vehicle alone.
 - o Positive Controls:
 - Without S9 activation: A known clastogen (e.g., mitomycin C).
 - With S9 activation: A known pro-mutagen that requires metabolic activation (e.g., cyclophosphamide or NDEA).
- Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-depende

Data Presentation

Parameter	Recommended (
Test System	Human lymphoblas
Metabolic Activation	With and without h
Treatment Duration	3-4 hours with S9;
Endpoint	Frequency of micro
Positive Controls	Mitomycin C (withc
Expected Outcome	Dose-dependent ir



```
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"Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];
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"Incubation" -> "Harvest";
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"Slide_Prep" -> "Scoring";
"Scoring" -> "Analysis";
"Analysis" -> "End";
}```
Caption: Experimental workflow for the in vitro micronucleus assay.
```

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal aberration assay evaluates and the potential of the potential of the potential chromosomal aberration assay and the potential chromosomal aberration assay and the potential chromosomal aberration as a substance of the potential chromosomal aberration as a substance of the potential chromosomal aberration and the potential c

Experimental Protocol

This protocol is based on the OECD Test Guideline 473.1. Cell Lines: Use a suitable mammalian cell line, sucl

- 2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e
- 3. Treatment:
- * Short treatment with S9: Expose cells to **N-Nitrosometoprolol** for3-4 hours in the presence of S9 mix.
- * Short and long treatment without S9: Expose cells for3-4 hours or for a longer period (e.g., 21 hours) in
- 4. Cell Harvest: Following treatment, add a metaphase-arresting agent (e.g., colcemid) for the last few hour:
- 5. Slide Preparation and Staining: Drop the fixed cells onto microscope slides, air-dry, and stain with a su:
- 6. Dose Levels: Use at least three analyzable concentrations of N-Nitrosometoprolol.
- 7. Controls:
- * Negative Control: Vehicle alone.
- Positive Controls:
- * Without S9 activation: A known clastogen (e.g., mitomycin C).







- * With S9 activation: A known pro-mutagen (e.g., cyclophosphamide).
- 8. Data Analysis: Score at least 300 well-spread metaphases per concentration for chromosomal aberrations (e

Data Presentation

Parameter	Recommended (
Test System	Human periphe
Metabolic Activation	With and withc
Treatment Duration	3-4 hours with
Endpoint	Percentage of
Positive Controls	Mitomycin C (w
Expected Outcome	Dose-dependent

```
digraph "Chromosomal Aberration Workflow" {
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  "Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];
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  "Treatment" -> "Metaphase_Arrest";
  "Metaphase_Arrest" -> "Harvest";
  "Harvest" -> "Slide_Prep";
  "Slide_Prep" -> "Scoring";
  "Scoring" -> "Analysis";
  "Analysis" -> "End";
}
```

Caption: Experimental workflow for the in vitro chromosomal aberration assay.

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